molecular formula C8H5NO3 B575717 3,6-Methanofuro[2,3-d][1,6,2]dioxazocine CAS No. 189508-68-7

3,6-Methanofuro[2,3-d][1,6,2]dioxazocine

Cat. No.: B575717
CAS No.: 189508-68-7
M. Wt: 163.132
InChI Key: NFEOZKNXDFGFBM-UHFFFAOYSA-N
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Description

The compound "3,6-Methanofuro[2,3-d][1,6,2]dioxazocine" is a structurally complex heterocyclic molecule featuring fused furan, oxazocine, and methano-bridged rings. The referenced study in Molecules (2015) focuses on a benzodithiazine derivative (compound 6) with distinct structural and functional attributes, including sulfonyl and hydrazine moieties . This discrepancy highlights a critical gap in the available data for the requested compound, necessitating further clarification or additional evidence.

Properties

CAS No.

189508-68-7

Molecular Formula

C8H5NO3

Molecular Weight

163.132

InChI

InChI=1S/C8H5NO3/c1-2-10-8-6-3-5(12-9-6)4-11-7(1)8/h1-2,4H,3H2

InChI Key

NFEOZKNXDFGFBM-UHFFFAOYSA-N

SMILES

C1C2=COC3=C(C1=NO2)OC=C3

Synonyms

3,6-Methanofuro[2,3-d][1,6,2]dioxazocine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of "3,6-Methanofuro[2,3-d][1,6,2]dioxazocine" would require structural and functional analogs, such as:

  • Furoxans: Oxygen-rich heterocycles with NO-releasing properties.
  • Oxazocines: Eight-membered rings containing oxygen and nitrogen, known for conformational flexibility.
  • Methano-bridged systems: Strained bicyclic structures influencing reactivity and stability.

Instead, the study details a benzodithiazine compound (6) with sulfonyl groups and a hydrazine-linked benzylidene substituent. Key properties of compound 6 include:

  • Synthesis : Prepared from 2,4-dihydroxybenzaldehyde with a 98% yield .
  • Spectroscopic Data :
    • IR: Peaks at 1630 cm⁻¹ (C=N) and 1340–1150 cm⁻¹ (SO₂ stretching) .
    • NMR: Distinct signals for CH₃ (δ 2.45 ppm), N-CH₃ (δ 3.65 ppm), and aromatic protons (δ 6.38–8.37 ppm) .
  • Thermal Stability : Decomposition at 318–319°C .

Table 1: Key Differences Between Compound 6 and Hypothetical Analogs of "this compound"

Property Compound 6 (Benzodithiazine) Hypothetical "3,6-Methanofurodioxazocine"
Core Structure Benzodithiazine with SO₂ and hydrazine Furo-oxazocine with methano bridge
Functional Groups Sulfonyl, hydrazine, hydroxyl Oxygen/nitrogen heteroatoms, fused rings
Thermal Stability Decomposes at 318–319°C Likely lower due to strain (unconfirmed)
Synthetic Yield 98% Not reported in evidence

Research Findings and Limitations

The absence of direct data on "this compound" in the provided evidence precludes a rigorous comparison. Compound 6’s high thermal stability and synthetic efficiency (98% yield) suggest its utility in sulfonamide-based drug design, but these traits are unrelated to the methanofurodioxazocine scaffold. Further studies are required to evaluate:

  • Electronic Effects: Impact of the methano bridge on aromaticity and reactivity.
  • Bioactivity: Potential pharmacological profiles compared to benzodithiazines or oxazocines.

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